Methods of Application: In research settings, PF-04937319 is typically administered in conjunction with metformin, a common drug used to manage blood glucose levels in individuals with type 2 diabetes . The specific dosage and administration schedule can vary depending on the specifics of the research study.
Results and Outcomes: Research has shown that PF-04937319 can improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin . Unlike other glucokinase activators, PF-04937319 is capable of maintaining lower glucose levels without resulting in hypoglycemia . In type II diabetic patients where metformin treatment is inadequate, PF-04937319 is capable of maintaining glycemic control within the acceptable risk-benefit profile .
PF-04937319, also known as Nerigliatin, is a partial glucokinase activator developed by Pfizer. It is designed to enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By increasing the enzyme's affinity for glucose, PF-04937319 aims to improve glycemic control in patients with type 2 diabetes mellitus while minimizing the risk of hypoglycemia. The compound has shown promise in clinical trials, where it was well tolerated and demonstrated significant improvements in glycemic parameters when used alongside metformin .
The synthesis is designed to ensure high potency and selectivity for glucokinase activation .
PF-04937319 is primarily aimed at treating type 2 diabetes mellitus. Its unique mechanism of action allows it not only to lower blood sugar levels but also to potentially mitigate some common side effects associated with diabetes treatments, such as hypoglycemia and weight gain. Additionally, its hepatoselective properties make it a candidate for further research into liver-related metabolic disorders .
Interaction studies involving PF-04937319 have indicated that it can be safely combined with other antidiabetic medications, particularly metformin. Clinical trials have demonstrated that this combination can lead to improved glycemic control without significant adverse interactions or side effects. Furthermore, the compound's pharmacokinetic profile suggests a low potential for drug-drug interactions, making it a favorable option in polypharmacy settings often seen in diabetic patients .
Several compounds share similarities with PF-04937319 in terms of their mechanism as glucokinase activators. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Piragliatin | Full glucokinase activator | Stronger effect on insulin secretion |
Dorzagliatin | Glucokinase activator | Improved glycemic control with less weight gain |
MK-0941 | Glucokinase activator | High potency but associated with hypoglycemia risk |
PF-04991532 | Hepatoselective glucokinase activator | Reduces hyperglycemia without hepatic steatosis |
PF-04937319 stands out due to its partial activation profile, which allows for effective glucose control while minimizing the risk of hypoglycemia compared to full activators like Piragliatin and MK-0941 .
PF-04937319 possesses the molecular formula C₂₂H₂₀N₆O₄ with a molecular weight of 432.43 grams per mole [1] [2]. The compound exhibits a complex heterocyclic architecture comprising multiple aromatic ring systems interconnected through specific functional groups [1]. The structural framework consists of a benzofuran core substituted with a pyrazine moiety through an amide linkage, and a pyrimidine ring connected via an ether bridge [1] [2].
The complete structural elucidation reveals a benzofuran ring system bearing a methyl substituent at the 2-position and an amide functionality at the 6-position [1]. This amide group forms a direct connection to a 5-methylpyrazine ring through the nitrogen atom at the 2-position of the pyrazine system [1] [2]. Additionally, the benzofuran framework contains an ether linkage at the 4-position, connecting to a pyrimidine ring that bears a dimethylcarboxamide substituent at the 2-position [1] [2].
The canonical SMILES representation for PF-04937319 is: CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C [2]. This notation accurately describes the connectivity and stereochemical arrangement of all atoms within the molecular structure [2].
The systematic IUPAC name for PF-04937319 is N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide [1] [2]. This nomenclature precisely defines the substitution pattern and connectivity of the heterocyclic components within the molecular framework [1] [2].
The compound is registered under Chemical Abstracts Service number 1245603-92-2 [1] [2]. Multiple synonymous names exist in the chemical literature, including the alternative IUPAC designation 2-Pyrimidinecarboxamide, N,N-dimethyl-5-[[2-methyl-6-[[(5-methyl-2-pyrazinyl)amino]carbonyl]-4-benzofuranyl]oxy]- [1] [2].
Additional recognized synonyms include Nerigliatin, which represents the generic pharmaceutical designation for this compound [6] [8]. The compound also carries the regulatory identifier UNII-7E99B9ZM19 within pharmaceutical databases [1] [2]. Other documented synonyms encompass PB-201, representing an alternative development designation used in certain clinical contexts [6] [12].
The InChI Key for PF-04937319 is MASKQITXHVYVFL-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications [1] [2].
PF-04937319 exhibits distinctive physicochemical properties that influence its handling, storage, and analytical characterization. The compound appears as a white to beige solid powder under standard laboratory conditions [9]. The molecular weight of 432.43 grams per mole contributes to its moderate molecular size within the pharmaceutical compound range [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Weight | 432.43 g/mol | [1] [2] |
Physical State | White to beige powder | [9] |
Solubility in DMSO | 100 mg/mL (231.25 mM) | [10] [15] |
Solubility in DMSO (alternative) | 20 mg/mL | [9] |
Storage Temperature | -20°C (powder) | [10] [15] |
Storage Temperature (alternative) | Room temperature | [9] |
Purity | ≥98% (HPLC) | [8] [9] |
The solubility profile demonstrates moderate compatibility with organic solvents, particularly dimethyl sulfoxide, where concentrations of 100 milligrams per milliliter can be achieved [10] [15]. Alternative reports indicate solubility of 20 milligrams per milliliter in the same solvent system [9]. The compound requires ultrasonic treatment to achieve complete dissolution in dimethyl sulfoxide [10].
Storage recommendations vary depending on the intended application duration. For extended storage, temperatures of -20°C are recommended for powder formulations, with stability maintained for up to three years under these conditions [10]. Short-term storage at 4°C remains acceptable for periods up to two years [10]. Room temperature storage represents an alternative approach for certain applications [9].
The compound demonstrates high purity levels when obtained from reputable suppliers, typically exceeding 98% purity as determined by high-performance liquid chromatography methods [8] [9]. This purity level makes the compound suitable for precise analytical and research applications requiring consistent chemical composition [8] [9].
PF-04937319 exhibits a complex three-dimensional molecular architecture that influences its biological activity and interaction profiles. The compound lacks traditional chiral centers, indicating that stereochemical considerations primarily involve conformational preferences rather than optical activity [1] [2].
Conformational analysis through computational modeling reveals multiple stable conformations accessible to the molecule under physiological conditions [7] [13]. The flexibility primarily originates from rotational freedom around the ether linkage connecting the benzofuran and pyrimidine ring systems [7]. Additionally, the amide bonds within the structure contribute to conformational variability through restricted rotation around the carbon-nitrogen bonds [7].
Molecular docking studies demonstrate that PF-04937319 adopts specific conformational states when binding to its target protein [7] [13]. The binding conformation differs significantly from the lowest energy solution-phase conformation, indicating induced-fit mechanisms during protein-ligand interaction [7]. The compound exhibits binding interactions through multiple contact points, including hydrogen bonding, hydrophobic interactions, and aromatic stacking arrangements [7] [13].
The calculated minimum docking energy for PF-04937319 in its target binding site is -10.7 kilocalories per mole, indicating favorable binding thermodynamics [7] [13]. This energy value correlates with the observed biological activity, supporting the relationship between conformational accessibility and functional potency [7] [13].
Conformational search algorithms applied to PF-04937319 reveal accessible conformational space characterized by moderate flexibility around specific rotatable bonds [7]. The benzofuran-pyrimidine ether linkage represents the primary source of conformational diversity, while the pyrazine-amide connection exhibits more restricted rotation due to partial double-bond character [7].
PF-04937319 demonstrates the capacity to form hydrated crystalline structures under appropriate conditions. A documented hydrate form exists with the molecular formula C₂₂H₂₂N₆O₅, incorporating one molecule of water per molecule of the parent compound [3] [15]. This hydrate formation increases the molecular weight to 450.4 grams per mole [3] [15].
The hydrate form maintains the same core chemical structure as the anhydrous compound while incorporating water molecules into the crystal lattice [3] [15]. The hydration state affects certain physicochemical properties, including density, solubility characteristics, and thermal behavior [3] [15]. The InChI Key for the hydrate form is TZHWWOYEMHALRI-UHFFFAOYSA-N, distinguishing it from the anhydrous material [3].
Property | Anhydrous Form | Hydrate Form | Reference |
---|---|---|---|
Molecular Formula | C₂₂H₂₀N₆O₄ | C₂₂H₂₂N₆O₅ | [1] [3] |
Molecular Weight | 432.4 g/mol | 450.4 g/mol | [1] [3] |
InChI Key | MASKQITXHVYVFL-UHFFFAOYSA-N | TZHWWOYEMHALRI-UHFFFAOYSA-N | [1] [3] |
Water Content | 0 molecules | 1 molecule | [3] |
The stability of the hydrate form depends on environmental conditions, particularly relative humidity and temperature [15]. Storage recommendations for the hydrate form mirror those of the anhydrous compound, with -20°C representing optimal conditions for long-term stability [15]. The hydrate maintains stability for periods exceeding four years under appropriate storage conditions [15].
Solubility characteristics of the hydrate form in dimethyl sulfoxide remain comparable to the anhydrous material, achieving concentrations of approximately 100 millimolar [15]. The hydrate form requires similar ultrasonic treatment to achieve complete dissolution in organic solvents [15].